![molecular formula C11H16O B14617628 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one CAS No. 60802-93-9](/img/structure/B14617628.png)
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism by which 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the compound’s structure and functional groups.
類似化合物との比較
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure.
2-Norbornene: Another bicyclic compound used in polymerization reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A structurally similar ketone with different substituents.
Uniqueness: 1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group
特性
CAS番号 |
60802-93-9 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
1-(3-methyl-2-bicyclo[2.2.1]hept-2-enyl)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-7(12)5-11-8(2)9-3-4-10(11)6-9/h9-10H,3-6H2,1-2H3 |
InChIキー |
SVSCEHMRCSEIMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2CCC1C2)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


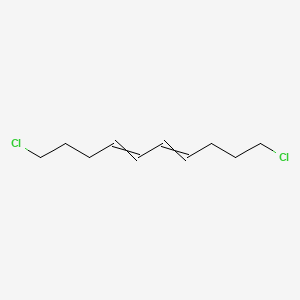


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)

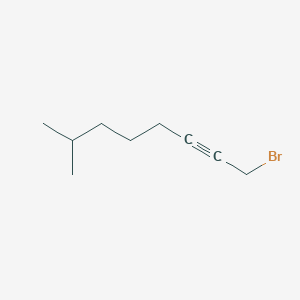
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)
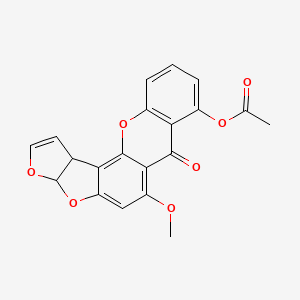
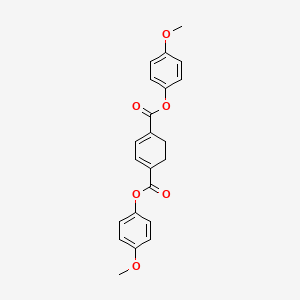

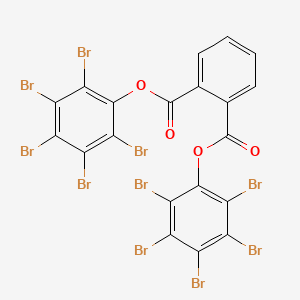
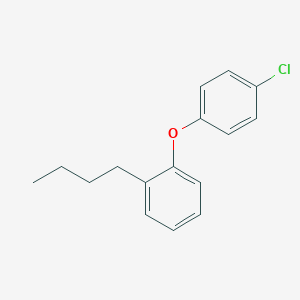
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)

